Cynaropicrin

Catalog No.
S524789
CAS No.
35730-78-0
M.F
C19H22O6
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cynaropicrin

CAS Number

35730-78-0

Product Name

Cynaropicrin

IUPAC Name

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1

InChI Key

KHSCYOFDKADJDJ-NQLMQOPMSA-N

SMILES

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO

Solubility

Soluble in DMSO

Synonyms

Cynaropicrin

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO

Description

The exact mass of the compound Cynaropicrin is 346.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cynaropicrin is a naturally occurring compound found in artichoke (Cynara cardunculus L.) []. It belongs to a class of chemicals called sesquiterpene lactones []. Researchers are interested in cynaropicrin because it has shown various biological activities in laboratory studies. Here's a closer look at some areas of scientific research on cynaropicrin:

Antioxidant Activity:

Some studies have shown that cynaropicrin exhibits antioxidant properties []. Antioxidants are compounds that can help protect cells from damage caused by free radicals.

Liver Health:

Other research has investigated the potential effects of cynaropicrin on liver health. In vitro and animal studies suggest cynaropicrin may play a role in liver protection and regeneration [, ]. However, more research is needed to understand how this might apply to humans.

Cynaropicrin is a naturally occurring sesquiterpene lactone primarily isolated from the artichoke plant (Cynara scolymus). It possesses a complex 5-7-5 fused tricyclic structure characterized by six chiral centers and multiple exo-olefins. This compound is notable for its bitter taste, which contributes to the flavor profile of artichokes. The molecular formula of cynaropicrin is C19H22O6, and it has a molecular weight of approximately 346.4 g/mol .

Cynaropicrin exhibits a wide range of bioactivities, including anti-inflammatory, anti-tumor, and antiviral properties [, , ]. Its mechanism of action for these various effects is still being explored. Here are some key aspects:

  • Anti-inflammatory effects: Studies suggest Cynaropicrin inhibits the production of TNF-α, a cytokine involved in inflammation []. It may also suppress the release of nitric oxide, another inflammatory mediator [].
  • Anti-tumor activity: Cynaropicrin has shown promise in inducing cell death in certain cancer cell lines []. The exact mechanism is being investigated, but it may involve disrupting cellular processes like tubulin function and c-Myc signaling [].
  • Other potential effects: Cynaropicrin might possess antiviral and anti-parasitic properties, but further research is needed to understand the underlying mechanisms [].

Cynaropicrin exhibits several significant chemical reactivities, particularly due to its α,β-unsaturated carbonyl moiety. This structure allows it to undergo Michael addition reactions, where it can react with nucleophiles such as thiols. For instance, cynaropicrin covalently binds to the thiol group of cysteine residues in proteins, which plays a role in its biological activities . Additionally, it has been shown to decrease intracellular glutathione levels, impacting various cellular signaling pathways .

Cynaropicrin demonstrates diverse biological activities:

  • Antitumor Activity: It has been shown to induce apoptosis in various cancer cell lines, including U937 and Jurkat T cells. The pro-apoptotic effects are mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often hyperactivated in cancers .
  • Anti-inflammatory Effects: Cynaropicrin inhibits the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide in macrophages stimulated by lipopolysaccharides. This suggests its potential use in managing inflammatory conditions .
  • Antioxidant Properties: It activates the Nrf2 pathway in keratinocytes, leading to reduced reactive oxygen species generation and protection against UV-induced damage .
  • Antimicrobial Activity: The compound shows inhibitory effects on bacterial growth by targeting enzymes involved in peptidoglycan synthesis .

Cynaropicrin can be synthesized through various methods:

  • Natural Biosynthesis: In plants, cynaropicrin is biosynthesized from farnesyl pyrophosphate via a series of enzymatic reactions involving cytochrome P450 oxidases and other intermediates like germacrene A and costunolide .
  • Total Synthesis: A notable synthetic route involves starting from (S)-α-pinene, utilizing stereoselective Favorskii rearrangement and indium-promoted diastereoselective Barbier reactions . This method allows for the production of cynaropicrin in a laboratory setting.

Cynaropicrin has several applications across different fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a therapeutic agent for various diseases, including cancer and hepatitis C .
  • Cosmetics: Its antioxidant properties make it a candidate for formulations aimed at preventing photoaging and skin damage due to UV exposure .
  • Agriculture: The compound has demonstrated antifeedant activity against certain pests, suggesting potential use as a natural pesticide .

Research indicates that cynaropicrin's interactions with cellular components are crucial for its biological effects. For instance:

  • It induces proteolytic cleavage of protein kinase C delta (PKCδ), which is essential for its pro-apoptotic activity .
  • Cynaropicrin's ability to modulate STAT3 activity through redox-dependent mechanisms highlights its role in cancer cell signaling pathways .

These interactions underscore the compound's potential as a target for drug development.

Cynaropicrin shares structural and functional similarities with other sesquiterpene lactones. Below is a comparison with selected compounds:

CompoundSourceKey ActivityUnique Features
CostunolideCostus speciosusAntitumorSimilar structure; less potent against TNF-α
ArtemisininArtemisia annuaAntimalarialDifferent mechanism; used primarily for malaria treatment
LactucopicrinLactuca sativaAnti-inflammatoryLower cytotoxicity compared to cynaropicrin
HelminthosporinHelminthosporiumAntifungalDifferent target site; specific to fungi

Cynaropicrin's unique ability to modulate multiple signaling pathways while exhibiting strong cytotoxicity sets it apart from these similar compounds. Its specific interactions with cysteine residues also enhance its therapeutic potential.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

346.14163842 g/mol

Monoisotopic Mass

346.14163842 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M9233789I9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Cytotoxins

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Cynaropicrin

Dates

Modify: 2023-08-15
1: Zimmermann S, Kaiser M, Brun R, Hamburger M, Adams M. Cynaropicrin: the first plant natural product with in vivo activity against Trypanosoma brucei. Planta Med. 2012 Apr;78(6):553-6. doi: 10.1055/s-0031-1298241. Epub 2012 Feb 13. PubMed PMID: 22331812.
2: Pieri V, Stuppner H. Quantification of cynaropicrin in artichoke leaf extracts by ¹H NMR spectroscopy. Planta Med. 2011 Oct;77(15):1756-8. doi: 10.1055/s-0030-1271083. Epub 2011 May 12. PubMed PMID: 21567361.
3: Sato T, Hara S, Sato M, Ogawa K, Adams M, Usuki T. Synthesis of cynaropicrin-d(4). Bioorg Med Chem Lett. 2015 Dec 1;25(23):5504-7. doi: 10.1016/j.bmcl.2015.10.065. Epub 2015 Oct 23. PubMed PMID: 26520660.
4: Emendörfer F, Emendörfer F, Bellato F, Noldin VF, Cechinel-Filho V, Yunes RA, Delle Monache F, Cardozo AM. Antispasmodic activity of fractions and cynaropicrin from Cynara scolymus on guinea-pig ileum. Biol Pharm Bull. 2005 May;28(5):902-4. PubMed PMID: 15863902.
5: Yamada K, Ishii Y, Takeda T, Kuroki H, Mitoma C, Uchi H, Furue M, Yamada H. [Effect of Cynaropicrin on 2,3,4,7,8-Pentachlorodibenzofuran-induced Wasting Syndrome and Oxidative Stress]. Fukuoka Igaku Zasshi. 2015 May;106(5):169-75. Japanese. PubMed PMID: 26226680.
6: da Silva CF, Batista Dda G, De Araújo JS, Batista MM, Lionel J, de Souza EM, Hammer ER, da Silva PB, De Mieri M, Adams M, Zimmermann S, Hamburger M, Brun R, Schühly W, Soeiro Mde N. Activities of psilostachyin A and cynaropicrin against Trypanosoma cruzi in vitro and in vivo. Antimicrob Agents Chemother. 2013 Nov;57(11):5307-14. doi: 10.1128/AAC.00595-13. Epub 2013 Aug 12. PubMed PMID: 23939901; PubMed Central PMCID: PMC3811247.
7: Elsebai MF, Koutsoudakis G, Saludes V, Pérez-Vilaró G, Turpeinen A, Mattila S, Pirttilä AM, Fontaine-Vive F, Mehiri M, Meyerhans A, Diez J. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke. J Virol. 2015 Dec 9;90(4):1918-30. doi: 10.1128/JVI.02030-15. PubMed PMID: 26656684; PubMed Central PMCID: PMC4734011.
8: Butturini E, Carcereri de Prati A, Chiavegato G, Rigo A, Cavalieri E, Darra E, Mariotto S. Mild oxidative stress induces S-glutathionylation of STAT3 and enhances chemosensitivity of tumoural cells to chemotherapeutic drugs. Free Radic Biol Med. 2013 Dec;65:1322-30. doi: 10.1016/j.freeradbiomed.2013.09.015. Epub 2013 Oct 1. PubMed PMID: 24095958.
9: Usuki T, Sato M, Hara S, Yoshimoto Y, Kondo R, Zimmermann S, Kaiser M, Brun R, Hamburger M, Adams M. Antitrypanosomal structure-activity-relationship study of synthetic cynaropicrin derivatives. Bioorg Med Chem Lett. 2014 Feb 1;24(3):794-8. doi: 10.1016/j.bmcl.2013.12.099. Epub 2014 Jan 2. PubMed PMID: 24433861.
10: Menin B, Comino C, Portis E, Moglia A, Cankar K, Bouwmeester HJ, Lanteri S, Beekwilder J. Genetic mapping and characterization of the globe artichoke (+)-germacrene A synthase gene, encoding the first dedicated enzyme for biosynthesis of the bitter sesquiterpene lactone cynaropicrin. Plant Sci. 2012 Jul;190:1-8. doi: 10.1016/j.plantsci.2012.03.006. Epub 2012 Mar 23. PubMed PMID: 22608514.
11: Zimmermann S, Oufir M, Leroux A, Krauth-Siegel RL, Becker K, Kaiser M, Brun R, Hamburger M, Adams M. Cynaropicrin targets the trypanothione redox system in Trypanosoma brucei. Bioorg Med Chem. 2013 Nov 15;21(22):7202-9. doi: 10.1016/j.bmc.2013.08.052. Epub 2013 Sep 5. PubMed PMID: 24080104.
12: Ishida K, Kojima R, Tsuboi M, Tsuda Y, Ito M. Effects of artichoke leaf extract on acute gastric mucosal injury in rats. Biol Pharm Bull. 2010;33(2):223-9. PubMed PMID: 20118544.
13: Cheng CH, Costall B, Hamburger M, Hostettmann K, Naylor RJ, Wang Y, Jenner P. Toxic effects of solstitialin A 13-acetate and cynaropicrin from Centaurea solstitialis L. (Asteraceae) in cell cultures of foetal rat brain. Neuropharmacology. 1992 Mar;31(3):271-7. PubMed PMID: 1630595.
14: Mokoka TA, Xolani PK, Zimmermann S, Hata Y, Adams M, Kaiser M, Moodley N, Maharaj V, Koorbanally NA, Hamburger M, Brun R, Fouche G. Antiprotozoal screening of 60 South African plants, and the identification of the antitrypanosomal germacranolides schkuhrin I and II. Planta Med. 2013 Sep;79(14):1380-4. doi: 10.1055/s-0033-1350691. Epub 2013 Aug 8. PubMed PMID: 23929246.
15: Takei K, Hashimoto-Hachiya A, Takahara M, Tsuji G, Nakahara T, Furue M. Cynaropicrin attenuates UVB-induced oxidative stress via the AhR-Nrf2-Nqo1 pathway. Toxicol Lett. 2015 Apr 16;234(2):74-80. doi: 10.1016/j.toxlet.2015.02.007. Epub 2015 Feb 11. PubMed PMID: 25680693.
16: Kang K, Lee HJ, Kim CY, Lee SB, Tunsag J, Batsuren D, Nho CW. The chemopreventive effects of Saussurea salicifolia through induction of apoptosis and phase II detoxification enzyme. Biol Pharm Bull. 2007 Dec;30(12):2352-9. PubMed PMID: 18057725.
17: Cho JY, Kim AR, Joo HG, Kim BH, Rhee MH, Yoo ES, Katz DR, Chain BM, Jung JH. Cynaropicrin, a sesquiterpene lactone, as a new strong regulator of CD29 and CD98 functions. Biochem Biophys Res Commun. 2004 Jan 23;313(4):954-61. PubMed PMID: 14706635.
18: Sovová H, Opletal L, Sajfrtová M, Bártlová M. Supercritical fluid extraction of cynaropicrin and 20-hydroxyecdysone from Leuzea carthamoides DC. J Sep Sci. 2008 May;31(8):1387-92. doi: 10.1002/jssc.200700496. PubMed PMID: 18383243.
19: Zimmermann S, Fouché G, De Mieri M, Yoshimoto Y, Usuki T, Nthambeleni R, Parkinson CJ, van der Westhuyzen C, Kaiser M, Hamburger M, Adams M. Structure-activity relationship study of sesquiterpene lactones and their semi-synthetic amino derivatives as potential antitrypanosomal products. Molecules. 2014 Mar 21;19(3):3523-38. doi: 10.3390/molecules19033523. PubMed PMID: 24662071.
20: Bachelier A, Mayer R, Klein CD. Sesquiterpene lactones are potent and irreversible inhibitors of the antibacterial target enzyme MurA. Bioorg Med Chem Lett. 2006 Nov 1;16(21):5605-9. Epub 2006 Aug 30. PubMed PMID: 16945528.

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